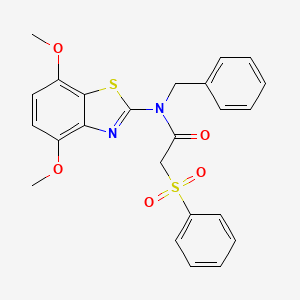

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)23-22(19)25-24(32-23)26(15-17-9-5-3-6-10-17)21(27)16-33(28,29)18-11-7-4-8-12-18/h3-14H,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWIFSSMHUOLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzo[d]thiazole core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

Attachment of the benzyl group: Benzylation reactions using benzyl halides and a base.

Formation of the sulfonylacetamide moiety: This involves sulfonylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:

Key Observations:

Structural Complexity : The target compound exhibits greater steric bulk due to the benzenesulfonyl and benzyl groups compared to simpler derivatives like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide .

Substituent Effects :

- The 4,7-dimethoxy substitution on the benzothiazole ring (shared with the ethyl piperazine derivative in ) may enhance solubility or modulate electronic properties.

- Benzenesulfonyl groups (common in the target and ethyl piperazine compound) are associated with enzyme inhibition, as seen in sulfonamide-based CA inhibitors .

Synthetic Routes :

- S-alkylation is a common strategy for benzothiazole derivatives (e.g., compound 20 ), while hydrazine-carbonyl coupling is used for more complex architectures (e.g., the ethyl piperazine compound ).

Biological Activity: Only compound 20 has explicit pharmacological data, showing isoform-selective CA inhibition .

Research Findings and Gaps

- Structural Insights : Crystallographic data for simpler analogs (e.g., ) confirm the importance of hydrogen bonding (N–H···N, C–H···O) and sulfur interactions (S···S) in stabilizing benzothiazole derivatives. Similar interactions likely govern the target compound’s conformation.

- Pharmacological Potential: While compound 20 demonstrates CA inhibition , the target compound’s 4,7-dimethoxy and benzenesulfonyl groups warrant investigation for enhanced selectivity or potency.

- Synthesis Challenges : Multi-step syntheses (e.g., ) may limit scalability. Computational modeling (using tools like SHELXL ) could optimize reaction pathways.

Biological Activity

2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article aims to summarize the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The presence of the benzenesulfonyl and benzyl groups enhances its pharmacological potential. The structural formula can be represented as follows:

Anti-inflammatory and Analgesic Effects

Recent studies have evaluated derivatives of benzene sulfonamide, including compounds similar to 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide. Notably, a series of N-(benzene sulfonyl) acetamide derivatives were synthesized and tested for their inhibitory effects on cyclooxygenase-2 (COX-2), lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).

Key Findings:

- Inhibitory Potency : Compounds like 9a and 9b exhibited IC50 values of 0.011 μM for COX-2 and 0.008 μM for TRPV1, indicating strong inhibitory activity against these targets .

- Pharmacokinetics : In vivo studies demonstrated favorable pharmacokinetic profiles with high oral bioavailability (96.8%) in rat models .

The mechanism by which these compounds exert their effects involves:

- Inhibition of Pro-inflammatory Pathways : By targeting COX-2 and 5-LOX, these compounds reduce the synthesis of pro-inflammatory mediators.

- TRPV1 Modulation : TRPV1 is a key player in pain signaling; its inhibition can lead to analgesic effects.

Case Studies

Several case studies highlight the efficacy of related compounds in preclinical models:

-

Formalin-Induced Pain Model :

- Objective : To assess analgesic effects.

- Results : Compounds similar to 2-(benzenesulfonyl)-N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide significantly reduced pain scores compared to controls.

-

Capsaicin-Induced Edema Model :

- Objective : To evaluate anti-inflammatory properties.

- Results : The test compound reduced edema formation in a dose-dependent manner, confirming its anti-inflammatory potential.

Data Summary

| Compound | Target | IC50 (μM) | Bioavailability (%) | Pain Model Effect |

|---|---|---|---|---|

| 9a | COX-2 | 0.011 | 96.8 | Significant |

| 9b | TRPV1 | 0.008 | Not reported | Significant |

| 2-(benzenesulfonyl)-... | 5-LOX | 0.046 | Not reported | Not tested |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.